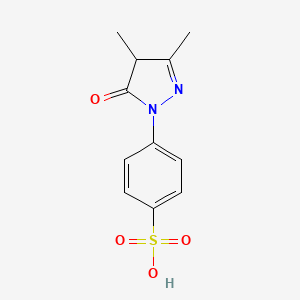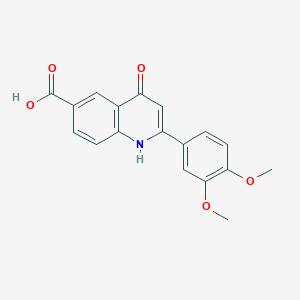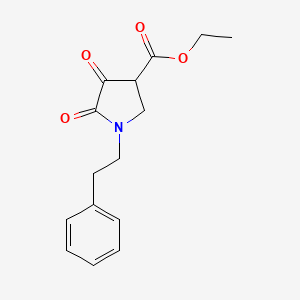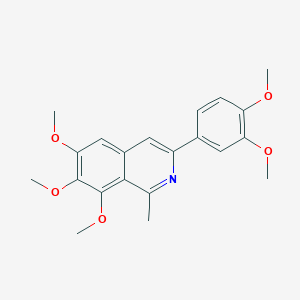
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline is a complex organic compound that belongs to the isoquinoline family. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline. This particular compound is characterized by the presence of multiple methoxy groups attached to its phenyl and isoquinoline rings, which can significantly influence its chemical properties and biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline typically involves multi-step organic reactions. One common method starts with the preparation of the isoquinoline core, followed by the introduction of methoxy groups through methylation reactions. The reaction conditions often require the use of strong bases and methylating agents such as methyl iodide or dimethyl sulfate. The process may also involve the use of catalysts to facilitate the reactions and improve yields.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) would be essential to ensure consistent quality and high yield. Solvent recovery and recycling, as well as waste management, would also be important considerations in the industrial production process.
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions can introduce a wide variety of functional groups, leading to the formation of diverse derivatives.
Aplicaciones Científicas De Investigación
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Medicine: Research into its potential therapeutic effects, such as anticancer, antibacterial, and anti-inflammatory properties, is ongoing.
Industry: It can be used in the development of new materials, including polymers and advanced composites.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy groups play a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to various biological effects. For example, it could inhibit enzymes involved in cell proliferation, thereby exhibiting anticancer activity.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dimethoxyphenethylamine: An analogue of dopamine with methoxy groups at the 3 and 4 positions.
3,4,5-Trimethoxyphenethylamine (Mescaline): A naturally occurring psychedelic compound with similar structural features.
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one: A compound with potential bioactive properties.
Uniqueness
3-(3,4-Dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline is unique due to its specific arrangement of methoxy groups and the isoquinoline core. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Número CAS |
113021-57-1 |
|---|---|
Fórmula molecular |
C21H23NO5 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
3-(3,4-dimethoxyphenyl)-6,7,8-trimethoxy-1-methylisoquinoline |
InChI |
InChI=1S/C21H23NO5/c1-12-19-14(11-18(25-4)20(26-5)21(19)27-6)9-15(22-12)13-7-8-16(23-2)17(10-13)24-3/h7-11H,1-6H3 |
Clave InChI |
LUFWPKMGRFNCKO-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC2=CC(=C(C(=C12)OC)OC)OC)C3=CC(=C(C=C3)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2,2'-Biquinolin]-4-amine, N-phenyl-](/img/structure/B12903313.png)

![4-Chloro-5-{[(prop-1-yn-1-yl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903318.png)
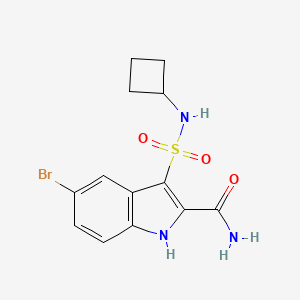

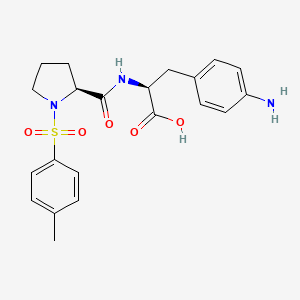
![[(1R,3S)-3-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)cyclopentyl]methanol](/img/structure/B12903351.png)
![4-Chloro-5-{[(4-chlorophenyl)sulfanyl]methyl}-1,2-oxazol-3(2H)-one](/img/structure/B12903353.png)
![Isoxazole, 4,5-dihydro-3-(4-methoxyphenyl)-5-[(phenylseleno)methyl]-](/img/structure/B12903358.png)
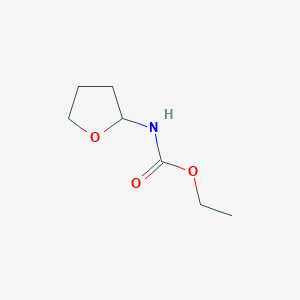
![3-Methyl-7-(4-nitrophenyl)[1,2]oxazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B12903373.png)
